molecular formula C15H28N2O4 B1451827 2-(1-Boc-4-piperidinyloxy)-N-ethyl-N-methylacetamide CAS No. 902836-86-6

2-(1-Boc-4-piperidinyloxy)-N-ethyl-N-methylacetamide

Cat. No.: B1451827
CAS No.: 902836-86-6
M. Wt: 300.39 g/mol
InChI Key: VZJPMPZDOXLVEQ-UHFFFAOYSA-N
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Description

2-(1-Boc-4-piperidinyloxy)-N-ethyl-N-methylacetamide is a chemical compound with the molecular formula C15H28N2O4. It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by its piperidine ring structure, which is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for various synthetic applications, as it prevents unwanted reactions at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-4-piperidinyloxy)-N-ethyl-N-methylacetamide typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Formation of the Acetamide Linkage: The protected piperidine is then reacted with ethyl chloroacetate to form the ester intermediate.

    Amidation: The ester intermediate is subsequently converted to the amide by reacting with N-methylamine under suitable conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-4-piperidinyloxy)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the acetamide linkage.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1-Boc-4-piperidinyloxy)-N-ethyl-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(1-Boc-4-piperidinyloxy)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. The Boc group protects the piperidine ring, allowing selective reactions at other sites. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Boc-4-piperidinyloxy)-N-(n-propyl)acetamide
  • 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide

Uniqueness

2-(1-Boc-4-piperidinyloxy)-N-ethyl-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl 4-[2-[ethyl(methyl)amino]-2-oxoethoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-6-16(5)13(18)11-20-12-7-9-17(10-8-12)14(19)21-15(2,3)4/h12H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJPMPZDOXLVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)COC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137058
Record name 1,1-Dimethylethyl 4-[2-(ethylmethylamino)-2-oxoethoxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-86-6
Record name 1,1-Dimethylethyl 4-[2-(ethylmethylamino)-2-oxoethoxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-(ethylmethylamino)-2-oxoethoxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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